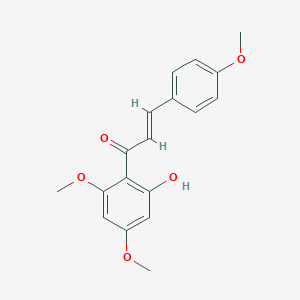
フラボカワインA
概要
説明
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive chalcones.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anti-cancer properties, particularly in bladder cancer.
Industry: Utilized in the development of natural health products and supplements.
作用機序
フラボカワイン A は、複数のメカニズムを通じて効果を発揮します。
アポトーシス誘導: フラボカワイン A は、Baxタンパク質依存性およびミトコンドリア依存性アポトーシス経路を活性化することにより、癌細胞のアポトーシスを誘導します.
PRMT5の阻害: フラボカワイン A は、ヒストンタンパク質のメチル化に関与するタンパク質アルギニンメチルトランスフェラーゼ 5 (PRMT5) を阻害します.
類似化合物の比較
フラボカワイン A は、特にフラボカワイン B とフラボカワイン C などの他のカルコンと比較されます。
フラボカワイン B: フラボカワイン A と比較して、in vitro 癌細胞株の治療に効果的です.
フラボカワイン C: フラボカワイン A と似ていますが、研究が進んでいません.
類似化合物のリスト
- フラボカワイン B
- フラボカワイン C
- カワイン
- メチスティシン
- ヤンゴニン
- ジヒドロカワイン
- ジヒドロメチスティシン
フラボカワイン A は、その独自の抗癌作用と、複数の経路を通じてアポトーシスを誘導する能力を組み合わせたものとして際立っており、さらなる研究開発の有望な候補となっています。
Safety and Hazards
将来の方向性
準備方法
合成経路と反応条件
フラボカワイン A は、アルデヒドとアセトフェノンの塩基存在下での反応を伴う、クライス-シュミット縮合法によって合成することができます . この反応は通常、室温などの穏和な条件下で行われ、水酸化ナトリウムや水酸化カリウムなどの塩基によって触媒されます .
工業生産方法
フラボカワイン A の工業生産には、カバ根の抽出と、カルコンを単離するための精製工程が含まれます。 抽出は通常、エタノールやメタノールなどの溶媒を用いて行われ、得られた抽出物をクロマトグラフィー法で精製してフラボカワイン A を単離します .
化学反応の分析
反応の種類
フラボカワイン A は、以下のようなさまざまな化学反応を起こします。
酸化: フラボカワイン A は、酸化されてキノンを生成することができ、これはレドックスサイクリングに関与する反応性中間体です.
一般的な試薬と条件
生成される主な生成物
酸化: キノンやその他の酸化誘導体.
還元: ジヒドロカルコン.
科学研究の応用
類似化合物との比較
Flavokawain A is compared with other chalcones, particularly Flavokawain B and Flavokawain C:
Flavokawain B: More effective in treating in vitro cancer cell lines compared to Flavokawain A.
Flavokawain C: Similar to Flavokawain A but less studied.
List of Similar Compounds
- Flavokawain B
- Flavokawain C
- Kawain
- Methysticin
- Yangonin
- Dihydrokawain
- Dihydromethysticin
Flavokawain A stands out due to its unique combination of anti-cancer properties and its ability to induce apoptosis through multiple pathways, making it a promising candidate for further research and development.
特性
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
| Record name | Flavokawain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3420-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.
Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .
Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:
- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.
- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.
- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.
Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?
A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.
Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?
A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:
Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.
Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
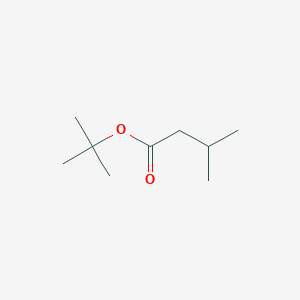

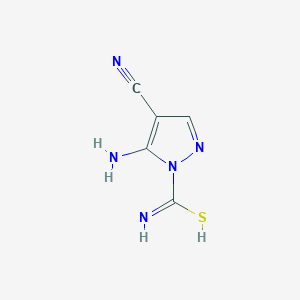
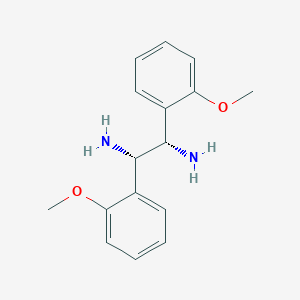
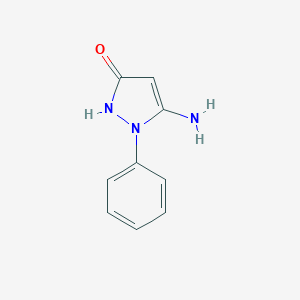

![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
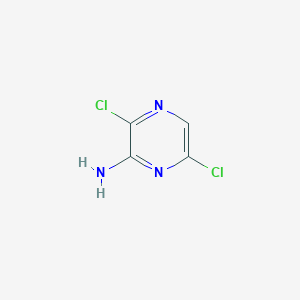
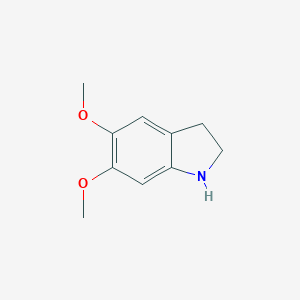
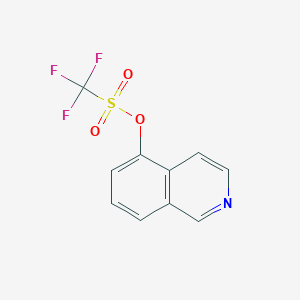

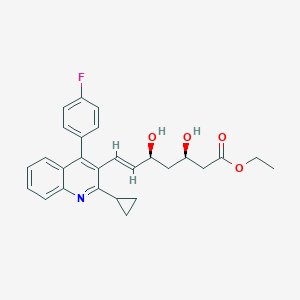
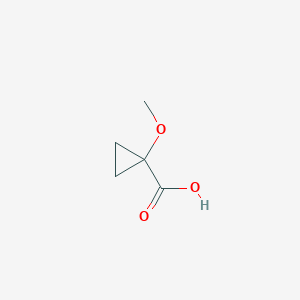
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)
